8-O-4,8-O-4-Dehydrotriferulic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-O-4,8-O-4-Dehydrotriferulic acid can be synthesized from ethyl ferulate under oxidative conditions using copper (II)–tetramethylethylenediamine as a catalyst . The synthesis involves the coupling of ferulate units to form the dehydrotriferulic acid structure.
Industrial Production Methods: The compound is typically isolated from saponified corn bran insoluble fiber . The process involves the hydrolysis of corn bran to release the dehydrotriferulic acid, which is then purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 8-O-4,8-O-4-Dehydrotriferulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Copper (II)–tetramethylethylenediamine is commonly used as a catalyst for oxidative coupling reactions.
Reduction: Standard reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups on the aromatic rings.
Major Products: The major products formed from these reactions include various dehydrotriferulic acid derivatives, which can be further analyzed using techniques like NMR and mass spectrometry .
Scientific Research Applications
8-O-4,8-O-4-Dehydrotriferulic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-O-4,8-O-4-Dehydrotriferulic acid involves its ability to cross-link polysaccharides in plant cell walls . This cross-linking is facilitated by oxidative coupling reactions, which strengthen the cell wall structure. The compound’s antioxidant properties also play a role in protecting cells from oxidative damage .
Comparison with Similar Compounds
8-5 (noncyclic)/5-5-Dehydrotriferulic Acid: Another dehydrotriferulic acid with a different coupling pattern.
8-8 (tetrahydrofuran)/5-5-Dehydrotriferulic Acid: A structurally similar compound with a tetrahydrofuran ring.
4-O-8/5-5/8-O-4-Dehydrotetraferulic Acid: A more complex dehydrotriferulic acid with multiple coupling patterns.
Uniqueness: 8-O-4,8-O-4-Dehydrotriferulic acid is unique due to its specific 8-O-4 coupling pattern, which distinguishes it from other dehydrotriferulic acids.
Properties
Molecular Formula |
C30H26O12 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
(Z)-2-[4-[(Z)-2-carboxy-2-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]ethenyl]-2-methoxyphenoxy]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C30H26O12/c1-38-23-13-18(4-8-20(23)31)15-26(29(34)35)42-22-10-6-19(14-25(22)40-3)16-27(30(36)37)41-21-9-5-17(7-11-28(32)33)12-24(21)39-2/h4-16,31H,1-3H3,(H,32,33)(H,34,35)(H,36,37)/b11-7+,26-15-,27-16- |
InChI Key |
UWXGIJKBCAIMFK-XVAVVJJYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O/C(=C\C2=CC(=C(C=C2)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)O)OC)/C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)O)OC)C(=O)O |
Origin of Product |
United States |
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